

# Synthesis and Characterization of 3,5-Diiodo-1H-indazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted characterization of **3,5-Diiodo-1H-indazole**. Due to the limited availability of direct experimental data for this specific di-iodinated indazole, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. The characterization data presented herein is largely predictive, derived from the analysis of structurally related molecules.

## Proposed Synthesis of 3,5-Diiodo-1H-indazole

The synthesis of **3,5-Diiodo-1H-indazole** can be logically approached in a two-step sequence, commencing with the synthesis of 5-iodo-1H-indazole followed by a regioselective iodination at the C3 position.

## Step 1: Synthesis of 5-Iodo-1H-indazole from 5-Amino-1H-indazole

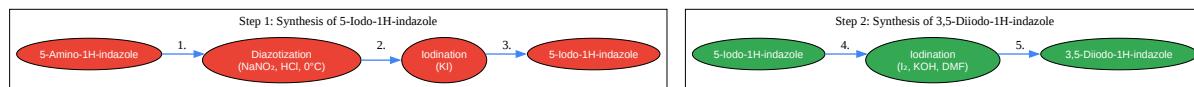
This procedure follows a standard Sandmeyer-type reaction, converting an amino group to an iodo group via a diazonium salt intermediate.

Experimental Protocol:

- Dissolve 5-amino-1H-indazole in a solution of hydrochloric acid and water at 0°C.

- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide in water.
- Slowly add the diazonium salt solution to the potassium iodide solution.
- Allow the reaction mixture to stir at room temperature for several hours.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-1H-indazole.

## Step 2: Synthesis of 3,5-Diiodo-1H-indazole from 5-Iodo-1H-indazole


The second step involves the direct iodination of the 5-iodo-1H-indazole intermediate at the C3 position, a common reaction for indazole derivatives.

### Experimental Protocol:

- Dissolve 5-iodo-1H-indazole in N,N-dimethylformamide (DMF).
- To this solution, add potassium hydroxide (KOH) pellets and stir until dissolved.
- Add a solution of iodine (I<sub>2</sub>) in DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product and quench excess iodine.
- Filter the resulting solid, wash with water, and dry to obtain crude **3,5-diiodo-1H-indazole**.

- Further purification can be achieved by recrystallization from a suitable solvent.

## Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3,5-Diiodo-1H-indazole**.

## Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **3,5-Diiodo-1H-indazole**.

| Property          | Value                                                       | Source/Method                        |
|-------------------|-------------------------------------------------------------|--------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub> | PubChem                              |
| Molecular Weight  | 369.93 g/mol                                                | PubChem                              |
| CAS Number        | 351456-48-9                                                 | Chemcia Scientific, LLC[1]           |
| Appearance        | Predicted: Solid                                            | Analogy                              |
| Melting Point     | >210°C (dec.) (Predicted)                                   | Analogy to 3,6-Diiodo-1H-indazole[2] |
| Solubility        | Predicted: Soluble in DMSO, sparingly soluble in Methanol   | Analogy to 3,6-Diiodo-1H-indazole[2] |

## Predicted Characterization Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for **3,5-Diiodo-1H-indazole**.

## Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR chemical shifts for **3,5-Diiodo-1H-indazole** are presented below. Shifts are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d<sub>6</sub>.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity        | Coupling Constant (J, Hz) |
|--------|-----------------------------------|---------------------|---------------------------|
| NH     | ~13.5 - 14.0                      | broad singlet       | -                         |
| H-4    | ~7.8 - 8.0                        | doublet             | ~8.5 - 9.0                |
| H-6    | ~7.6 - 7.8                        | doublet of doublets | J ≈ 8.5, 1.5              |
| H-7    | ~7.4 - 7.6                        | doublet             | ~8.5 - 9.0                |

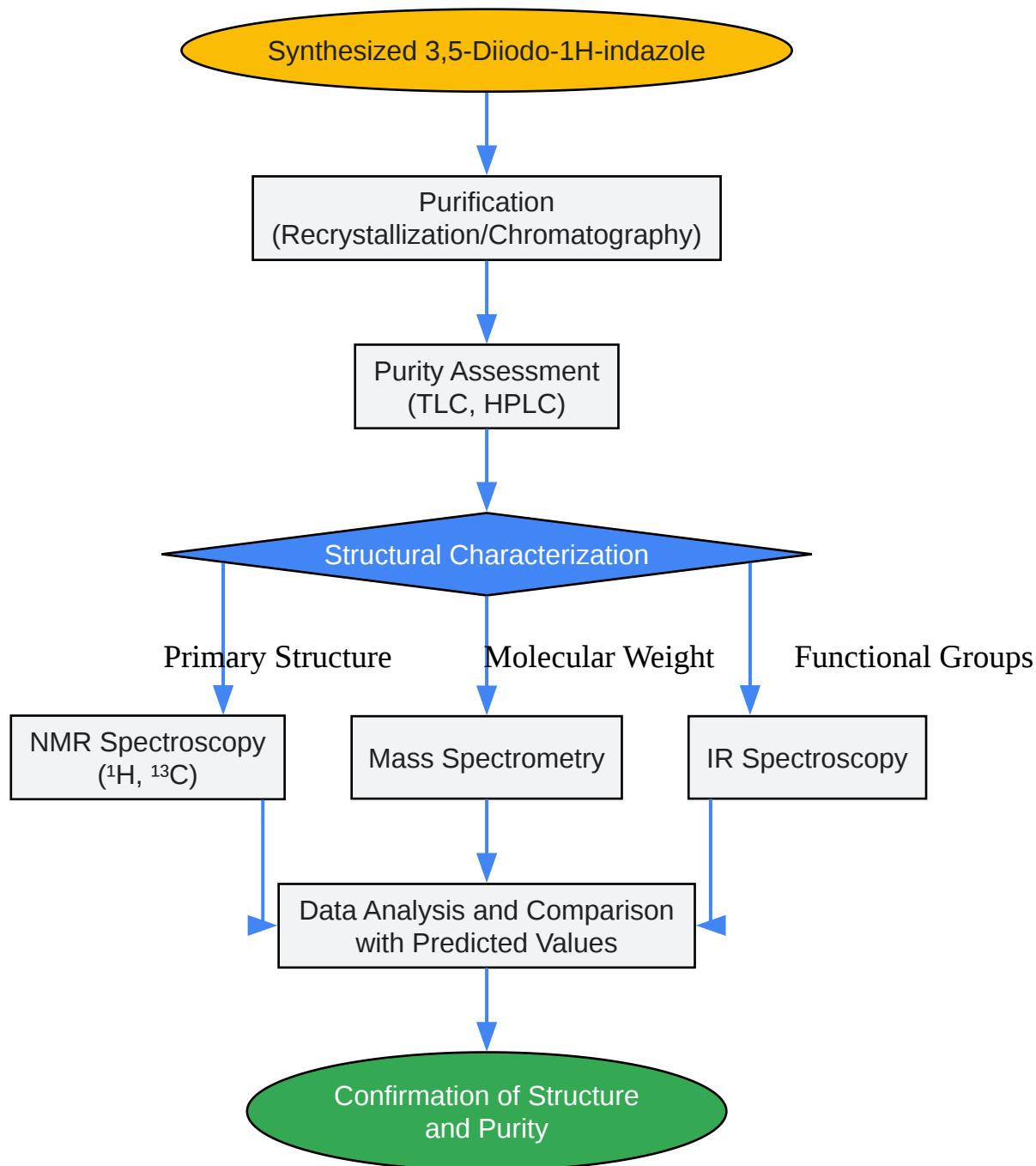
## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR chemical shifts are influenced by the electron-withdrawing effects of the two iodine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |
|--------|-----------------------------------|
| C-3    | ~90 - 100                         |
| C-3a   | ~140 - 142                        |
| C-4    | ~130 - 135                        |
| C-5    | ~85 - 95                          |
| C-6    | ~130 - 135                        |
| C-7    | ~115 - 120                        |
| C-7a   | ~125 - 130                        |

## Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of a synthesized compound.


| Ion           | Predicted m/z | Interpretation          |
|---------------|---------------|-------------------------|
| $[M]^+$       | 369.84        | Molecular Ion           |
| $[M-I]^+$     | 242.94        | Loss of one iodine atom |
| $[M-I-HCN]^+$ | 215.93        | Subsequent loss of HCN  |
| $[I]^+$       | 126.90        | Iodine cation           |

## Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment               |
|--------------------------------|------------------|--------------------------|
| ~3300 - 3100                   | Medium, Broad    | N-H stretching           |
| ~3100 - 3000                   | Medium           | Aromatic C-H stretching  |
| ~1620 - 1450                   | Medium to Strong | Aromatic C=C bending     |
| ~850 - 750                     | Strong           | C-H out-of-plane bending |
| ~600 - 500                     | Medium           | C-I stretching           |

## Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **3,5-Diiodo-1H-indazole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,5-Diiodo-1H-indazole-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. 3,6-DIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 3,5-Diiodo-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322336#synthesis-and-characterization-of-3-5-diiodo-1h-indazole>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)